molecular formula C21H15ClN2O2 B11628667 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11628667
M. Wt: 362.8 g/mol
InChI Key: KOQXBIPQJPWIKL-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Preparation Methods

The synthesis of 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be compared with other benzoxazole derivatives, such as:

These compounds share similar structural features but may differ in their pharmacological activities and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H15ClN2O2/c1-13-9-10-19-18(11-13)24-21(26-19)14-5-4-6-15(12-14)23-20(25)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25)

InChI Key

KOQXBIPQJPWIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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